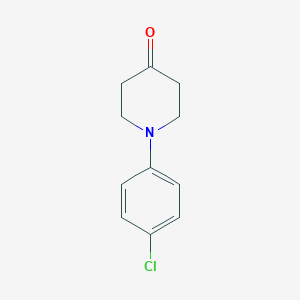

1-(4-Chlorophenyl)piperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPUBCWGOUYLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557490 | |

| Record name | 1-(4-Chlorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113759-96-9 | |

| Record name | 1-(4-Chlorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 4 Chlorophenyl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial relationships of atoms. For N-aryl piperidin-4-ones, NMR is crucial for confirming the substitution pattern on the aromatic ring and determining the conformation of the six-membered piperidine (B6355638) ring.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy provides information on the number of different types of protons and their chemical environments. In 1-(4-chlorophenyl)piperidin-4-one, the protons of the piperidine ring typically appear as multiplets in the aliphatic region of the spectrum. The protons alpha to the nitrogen atom (at C2 and C6) are deshielded and resonate at a lower field compared to the protons alpha to the carbonyl group (at C3 and C5). The para-substituted chlorophenyl group exhibits a characteristic set of signals in the aromatic region, often appearing as two distinct doublets due to the symmetry of the ring.

In studies of related derivatives, such as 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, the protons on the heterocyclic ring have been observed with distinct chemical shifts: a doublet for the two protons at C6, a triplet for the single proton at C2, and doublets for the protons at C3 and C5. rdd.edu.iq The methyl group appears as a doublet at a high field (around 0.86 ppm). rdd.edu.iq The aromatic protons typically resonate in the range of 7.0-7.5 ppm. For the closely related compound 1-(4-chlorophenyl)piperazine, the aromatic protons appear as two doublets at approximately 7.07 ppm and 7.38 ppm. chemicalbook.com

Table 1: Representative ¹H-NMR Spectral Data for Piperidin-4-one Derivatives

| Compound/Fragment | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Piperidine (CDCl₃) | H-2, H-6 | 2.79 | Multiplet |

| H-3, H-5 | 1.58 - 1.46 | Multiplet | |

| N-H | 2.04 | Singlet | |

| 1-Methyl-4-piperidone | H-2, H-6 | ~2.7 | Triplet |

| H-3, H-5 | ~2.5 | Triplet | |

| N-CH₃ | ~2.3 | Singlet | |

| 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | Heterocyclic Protons | 2.39 - 4.06 | Multiplets |

| Aromatic Protons | ~7.2 - 7.4 | Multiplets | |

| NH Proton | ~6.4 | Singlet |

Note: Data is compiled from studies on piperidine, 1-methyl-4-piperidone, and substituted piperidin-4-one derivatives for illustrative purposes. rdd.edu.iqchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy complements ¹H-NMR by providing data for the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the piperidin-4-one ring is a key diagnostic signal, appearing significantly downfield (typically >200 ppm, though N-acylation can shift it upfield). The carbons of the chlorophenyl ring show distinct signals in the aromatic region (115-150 ppm). The carbon atom bearing the chlorine (C-Cl) is shielded, while the carbon atom attached to the piperidine nitrogen (C-N) is deshielded. The piperidine ring carbons (C2/C6 and C3/C5) are observed in the aliphatic region (typically 40-60 ppm).

For example, in a study of N-acyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-ones, the carbonyl carbon (C-4) resonates at approximately 206 ppm. rasayanjournal.co.in The carbons adjacent to the nitrogen (C-2 and C-6) appear around 60-65 ppm, while the C-3 and C-5 carbons are found further upfield. rasayanjournal.co.in In 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one derivatives, the aromatic carbons resonate in the range of 122-139 ppm, while the heterocyclic ring carbons appear around 32-65 ppm. rdd.edu.iq

Table 2: Representative ¹³C-NMR Spectral Data for Piperidin-4-one Derivatives

| Compound/Fragment | Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| Piperidine | C-2, C-6 | 47.8 |

| C-3, C-5 | 27.5 | |

| C-4 | 25.5 | |

| 1-(4-chlorophenyl)piperazine | C-N (Aromatic) | 150.9 |

| C-Cl (Aromatic) | 122.5 | |

| CH (Aromatic) | 129.0, 117.1 | |

| C-N (Piperazine, α) | 49.6 | |

| C-N (Piperazine, β) | 46.0 | |

| N-acyl-piperidin-4-one derivative | C=O (C-4) | ~206 |

| C-2, C-6 | ~60-65 |

Note: Data is compiled from studies on piperidine, 1-(4-chlorophenyl)piperazine, and N-acyl-piperidin-4-one derivatives for illustrative purposes. scispace.com

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY spectra would show correlations between the protons on C2 and C3, and between the protons on C5 and C6, confirming the connectivity within the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for connecting different fragments of the molecule. Key HMBC correlations would include those from the carbonyl carbon (C4) to the protons on C3 and C5, and from the aromatic protons to the piperidine ring carbons C2 and C6 via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, irrespective of their bonding. It is particularly useful for determining stereochemistry and conformation. In N-acyl piperidin-4-one derivatives, NOESY spectra have been used to differentiate between E and Z isomers arising from restricted rotation around the N-acyl bond. rasayanjournal.co.in

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying characteristic functional groups. The spectrum of this compound and its derivatives is defined by several key absorption bands. The most prominent feature is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), which is characteristic of ketones.

A detailed study on 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one provides highly relevant data. rdd.edu.iq The key vibrational frequencies observed are indicative of the entire molecular structure. The presence of the N-H group is confirmed by a stretch in the 3475 cm⁻¹ region. The carbonyl (C=O) stretch is clearly identified at 1708 cm⁻¹, a typical value for a six-membered ring ketone. Aromatic C=C stretching and C-H stretching vibrations confirm the presence of the phenyl rings, while a band at 682 cm⁻¹ is characteristic of the C-Cl bond. rdd.edu.iq

Table 3: Key FT-IR Absorption Bands for a this compound Derivative

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3475.73 | N-H Stretch | Secondary Amine | rdd.edu.iq |

| 3035.96 | C-H Stretch | Aromatic Ring | rdd.edu.iq |

| 2974.23 | C-H Stretch | Methyl Group | rdd.edu.iq |

| 1708.93 | C=O Stretch | Ketone | rdd.edu.iq |

| 1581.63 | C=C Stretch | Aromatic Ring | rdd.edu.iq |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is complementary to FT-IR. While polar bonds like C=O show strong IR absorption, non-polar bonds and symmetric vibrations often yield strong Raman signals. In the context of this compound, FT-Raman is particularly useful for analyzing the aromatic ring vibrations and the carbon skeleton.

In a study of the related compound 1-(4-chlorophenyl)piperazine, aromatic C-C stretching modes were observed in the Raman spectrum at 1592 cm⁻¹ and 1445 cm⁻¹. scispace.com A combined experimental and theoretical study of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid also utilized FT-Raman to assign vibrational modes throughout the molecule. nih.gov For this compound, strong Raman bands would be expected for the symmetric breathing mode of the para-substituted phenyl ring and for the C-Cl stretch. The C=O stretch, while strong in the IR, would be expected to be weaker in the Raman spectrum.

Table 4: Expected FT-Raman Bands for this compound and its Derivatives

| Expected Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1610 - 1580 | C=C Stretch (Breathing) | Aromatic Ring |

| 1450 - 1400 | C-C Stretch | Aromatic Ring |

| 1100 - 1000 | C-N Stretch | Aryl-Amine |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one |

| 1-(4-chlorophenyl)piperazine |

| Piperidine |

| 1-Methyl-4-piperidone |

| N-acyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-ones |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). Various ionization and analysis methods are employed to study compounds like this compound.

Electron Impact (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

While specific EI-MS data for this compound is not detailed in the provided sources, the fragmentation pattern can be predicted based on the behavior of similar structures, such as ketones, amines, and aromatic halides. libretexts.org For instance, the analysis of 4-(4'-Chlorophenyl)-4-piperidinol, a related piperidine derivative, shows characteristic fragmentation. nih.gov In a typical EI-MS spectrum, the molecular ion peak (M+) would be observed, and its odd or even mass would conform to the Nitrogen Rule; compounds with an odd number of nitrogen atoms have an odd molecular weight. libretexts.org

Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: The bonds adjacent to the carbonyl group and the nitrogen atom are susceptible to cleavage. Alpha-cleavage next to the nitrogen in the piperidine ring is a dominant fragmentation pathway for aliphatic amines. libretexts.org

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral molecule.

Loss of Small Molecules: Fragments corresponding to the loss of CO, Cl, or portions of the piperidine ring are expected. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, where the ratio of M+ to M+2 is approximately 3:1. miamioh.edu

A GC-MS analysis of the related metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine confirmed the structure of its derivatized form, demonstrating the utility of this technique in identifying and quantifying related compounds. nih.gov

Table 1: Predicted Major EI-MS Fragments for this compound

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M]+ | Molecular Ion |

| [M-CO]+ | Loss of Carbon Monoxide |

| [M-Cl]+ | Loss of Chlorine |

| [C7H6Cl]+ | Chlorophenyl fragment |

Liquid chromatography-mass spectrometry (LC-MS) is an essential technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for piperidine derivatives. nih.gov This method combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS, which typically produces a protonated molecule [M+H]+.

LC-MS methods have been developed for the detection and quantification of various piperazine (B1678402) and piperidine derivatives. nih.govresearchgate.net For example, a selective and sensitive LC-MS/MS method was developed for the quantitative determination of a process-related impurity in trazodone, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, achieving a limit of quantification (LOQ) of 0.03 ppm. researchgate.net The method utilized a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile, employing positive electrospray ionization. researchgate.net

Derivatization can be employed to enhance detection sensitivity. The use of a high proton affinity N-(4-aminophenyl)piperidine tag has been shown to improve the detection of organic acids by SFC-MS, a technique with similar principles to LC-MS. nsf.gov This approach increased sensitivity by up to 20-fold compared to the underivatized compounds. nsf.gov

Table 2: Typical LC-MS Parameters for Piperidine Derivative Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | C18 or Phenyl-Hexyl | researchgate.net |

| Mobile Phase | Acetonitrile/Ammonium Acetate or Formate Buffer | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

Tandem mass spectrometry (MS-MS or MS²) provides detailed structural information by isolating a specific ion (the precursor ion) and inducing its fragmentation to produce a spectrum of product ions. This technique is invaluable for confirming the identity of a compound and elucidating its structure.

In the context of piperidine derivatives, MS-MS fragmentation patterns are highly dependent on the substitution on the core structure. wvu.edu For example, the fragmentation of piperidine alkaloids has been investigated using ESI-MS/MS, allowing for the characterization of new compounds based on their fragmentation pathways, such as consecutive losses of water from hydroxylated derivatives. scielo.br

For this compound, an MS-MS experiment would typically involve selecting the protonated molecule [M+H]+ as the precursor ion. The resulting product ion spectrum would reveal characteristic losses. The presence of a substituent on the piperidine ring is known to favor fragmentation pathways involving the loss of groups attached to the ring. wvu.edu The development of LC-MS/MS methods for related compounds often involves optimizing multiple reaction monitoring (MRM) transitions, where a specific precursor ion and a characteristic product ion are selected for highly sensitive and selective quantification. researchgate.netmdpi.com

Table 3: Potential MS-MS Fragmentation Pathways for [this compound+H]+

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

|---|---|---|

| [M+H]+ | [M+H - CO]+ | Carbon Monoxide (28 Da) |

| [M+H]+ | [M+H - C5H8O]+ | Piperidinone ring moiety |

X-ray Diffraction (XRD) and Crystallographic Studies

While a crystal structure for this compound itself is not described in the provided search results, detailed crystallographic studies have been performed on closely related derivatives, providing significant insight into the expected solid-state structure.

For the derivative (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, single-crystal X-ray diffraction revealed a triclinic crystal system. nih.gov The analysis provided precise bond lengths and angles, such as a C=O distance of 1.233 (3) Å and C-N distances ranging from 1.343 (3) to 1.462 (3) Å. nih.gov In the crystal packing, molecules are linked by weak C-H···O interactions, forming chains. nih.govresearchgate.net

Another related compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net Its crystal structure is characterized by a hydrogen-bonded tetrameric arrangement stabilized by O-H···N interactions. nih.govresearchgate.net

Table 4: Crystallographic Data for a Derivative, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆ClNO | nih.govresearchgate.net |

| Crystal System | Triclinic | nih.gov |

| Dihedral Angle (Benzene/Piperidine) | 39.89 (7)° | nih.govresearchgate.net |

Crystallographic studies consistently show that the piperidine ring in this compound derivatives adopts a stable chair conformation. nih.govresearchgate.netchemrevlett.com This is the most energetically favorable conformation for six-membered saturated heterocyclic rings.

In the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, ring puckering parameters confirm the chair conformation of the piperidine ring. nih.govresearchgate.net Similarly, for 4-(4-chlorophenyl)piperidin-4-ol, the piperidine ring adopts an almost ideal chair conformation. nih.govresearchgate.net In this specific derivative, the analysis of torsion angles revealed that the hydroxyl group occupies an axial position, while the 4-chlorophenyl group is situated in an equatorial position, which is typical for such substituted piperidines. nih.govresearchgate.net The preference for bulky substituents to occupy the equatorial position minimizes steric hindrance, further stabilizing the chair conformation.

Table 5: Conformational Details of the Piperidine Ring in Derivatives

| Compound | Ring Conformation | Substituent Orientation | Reference |

|---|---|---|---|

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | Chair | Methyl group is anti-periplanar | nih.govresearchgate.net |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

In the crystalline form of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, a derivative of the title compound, weak C-H···O hydrogen bonds are instrumental in linking the molecules into infinite chains that extend along the a-axis. iucr.orgnih.govresearchgate.net This arrangement contributes to the formation of a stable supramolecular network. iucr.orgnih.gov Hirshfeld surface analysis reveals that H···H contacts account for the largest percentage of interactions (52.1%), followed by Cl···H/H···Cl (18.8%), C···H/H···C (16.3%), and O···H/H···O (10.4%) contacts. iucr.org These weak dispersive forces, in conjunction with the C-H···O interactions, are the primary stabilizing forces within the crystal lattice. iucr.orgnih.gov The piperidine ring in this derivative adopts a stable chair conformation. iucr.orgnih.gov

Similarly, in the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, a related derivative, the molecules are linked into a centrosymmetric tetramer through a combination of strong O-H···N and weaker N-H···O hydrogen bonds. nih.govresearchgate.net These tetramers are further interconnected by hydrogen bonds to form layers parallel to the (100) plane. nih.govresearchgate.net The piperidine ring in this compound also assumes a chair conformation, with the hydroxyl group and the nitrogen-bound hydrogen atom in axial positions, while the chlorophenyl group occupies an equatorial position. nih.govresearchgate.net

The crystal packing of other related piperidin-4-one derivatives also showcases the prevalence of C-H···O hydrogen-bond interactions in forming the supramolecular assembly. biointerfaceresearch.com The analysis of these interactions is crucial for understanding the structure-property relationships in this class of compounds.

The following tables provide a summary of the key crystallographic and intermolecular interaction data for derivatives of this compound.

Table 1: Crystallographic Data for (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone iucr.orgnih.gov

| Parameter | Value |

| Formula | C₁₃H₁₆ClNO |

| Crystal System | Triclinic |

| Dihedral Angle (Benzene ring to Piperidine ring) | 39.89 (7)° |

Table 2: Intermolecular Contact Percentages from Hirshfeld Surface Analysis for (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone iucr.org

| Interaction Type | Percentage Contribution |

| H···H | 52.1% |

| Cl···H/H···Cl | 18.8% |

| C···H/H···C | 16.3% |

| O···H/H···O | 10.4% |

| C···O/O···C | 1.1% |

Table 3: Hydrogen Bond Geometry for 4-(4-Chlorophenyl)piperidin-4-ol nih.govresearchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O-H···N | Data not available | Data not available | Data not available | Data not available |

| N-H···O | Data not available | Data not available | Data not available | Data not available |

Specific bond lengths and angles for the hydrogen bonds in 4-(4-Chlorophenyl)piperidin-4-ol were not explicitly provided in the search results.

Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl Piperidin 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric, electronic, and spectroscopic properties of molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. scispace.com

The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 1-(4-Chlorophenyl)piperidin-4-one, the structure consists of a piperidin-4-one ring attached at the nitrogen atom to a 4-chlorophenyl group.

Based on studies of analogous compounds like 4-(4-Chlorophenyl)piperidin-4-ol (B141385), the six-membered piperidine (B6355638) ring is expected to adopt a stable chair conformation, which minimizes steric and torsional strain. researchgate.net In this conformation, the 4-chlorophenyl group attached to the nitrogen would likely orient itself to minimize steric hindrance with the piperidine ring protons. The key difference in the target molecule is the ketone group at the C4 position, which results in a trigonal planar geometry around this carbon atom, as opposed to the tetrahedral geometry of the hydroxyl-substituted analog. researchgate.net

The optimization process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, that define the molecule's three-dimensional shape.

Table 1: Predicted Geometrical Parameters for this compound (Note: These values are estimations based on standard bond lengths and data from analogous structures.)

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O | Carbonyl bond length | ~1.21 Å |

| C-N (ring) | Average carbon-nitrogen bond length in the piperidine ring | ~1.47 Å |

| C-N (aryl) | Bond length between piperidine nitrogen and phenyl carbon | ~1.38 Å |

| C-Cl | Carbon-chlorine bond length in the phenyl ring | ~1.74 Å |

| ∠OC(4)C(3) | Bond angle around the carbonyl carbon | ~120° |

| ∠C-N-C (ring) | Bond angle of the nitrogen within the piperidine ring | ~112° |

The electronic properties of a molecule are critical to understanding its reactivity and behavior. DFT calculations are used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov

In a related compound, 1-(4-Chlorophenyl)piperazine, DFT calculations determined the HOMO energy to be -5.92 eV and the LUMO energy to be -0.89 eV, resulting in an energy gap of 5.03 eV. scispace.com For this compound, the presence of the electron-withdrawing carbonyl group is expected to lower the energy of the LUMO, potentially resulting in a smaller energy gap and thus higher reactivity compared to its piperazine (B1678402) analog.

Mulliken Atomic Charges provide a means of estimating the partial charge distribution across the atoms in a molecule, which influences properties like dipole moment and electrostatic interactions. nih.gov In this compound, the electronegative oxygen, nitrogen, and chlorine atoms are expected to carry partial negative charges, while the adjacent carbon atoms and hydrogen atoms will carry partial positive charges. The carbonyl carbon, in particular, would have a significant partial positive charge. This charge distribution is fundamental to how the molecule interacts with other molecules and its environment.

Table 2: Predicted Frontier Orbital Energies for a Related Analog (1-(4-Chlorophenyl)piperazine) (Source: DFT/B3LYP/6-311++G(d,p) calculations) scispace.com

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.92 |

| E(LUMO) | -0.89 |

| Energy Gap (ΔE) | 5.03 |

Theoretical vibrational analysis via DFT is used to predict a molecule's infrared (IR) and Raman spectra. The calculations yield harmonic vibrational frequencies corresponding to specific molecular motions, such as stretching, bending, and torsion. mdpi.com These predicted frequencies can be compared with experimental spectra to confirm the molecular structure and assign the observed absorption bands. guidechem.com

For this compound, several characteristic vibrational modes are expected:

C=O Stretch: The most prominent feature for this molecule would be the strong carbonyl (C=O) stretching vibration, typically appearing in the region of 1700-1725 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the chlorophenyl ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹. nih.gov

C-N Stretch: The stretching of the C-N bonds within the piperidine ring and connecting to the phenyl ring would be found in the 1200-1350 cm⁻¹ region. nih.gov

C-Cl Stretch: The vibration of the carbon-chlorine bond is typically observed as a strong band in the lower frequency region of the spectrum, around 700-800 cm⁻¹.

Theoretical spectra for analogs like 1-(4-Chlorophenyl)piperazine show good agreement with experimental data, lending confidence to the predictions for the target molecule. scispace.com

Table 3: Selected Predicted Vibrational Frequencies for this compound (Note: Values are based on typical frequency ranges and data from analogous compounds.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch | 1725 - 1700 | Strong |

| C-N Stretch | 1350 - 1200 | Medium |

| C-Cl Stretch | 800 - 700 | Strong |

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β, γ, etc.). DFT calculations can effectively predict these properties. tandfonline.com

Polarizability (α): Describes the linear response of the molecule's electron cloud to an external electric field.

First-Order Hyperpolarizability (β): Governs the second-order NLO effects, such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. innospk.com

Molecules with large hyperpolarizability values often feature a π-conjugated system linking an electron-donating group (D) to an electron-accepting group (A). This "push-pull" architecture facilitates intramolecular charge transfer, enhancing the NLO response. In this compound, the chlorophenyl group and the piperidinone moiety can act as a donor-acceptor pair. The presence of the carbonyl group (an acceptor) and the chlorophenyl group (which can act as a π-system) suggests the potential for NLO activity.

Intramolecular charge transfer (ICT) is the underlying electronic process responsible for the NLO properties of many organic molecules. It involves the redistribution of electron density from a donor region to an acceptor region of the molecule upon electronic excitation. This can be visualized by examining the distribution of the HOMO and LUMO orbitals.

For a molecule with significant ICT character, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. The electronic transition from the HOMO to the LUMO thus corresponds to a transfer of charge across the molecular framework. For this compound, analysis would likely show the HOMO distributed over the chlorophenyl ring and the piperidine nitrogen, while the LUMO would be concentrated around the electron-withdrawing carbonyl group, indicating a clear pathway for ICT.

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent, and other time-dependent phenomena. sigmaaldrich.com

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: Study the flexibility of the piperidine ring, including the potential for ring-flipping between different chair conformations.

Study Solvation: Simulate the molecule in various solvents to understand how it interacts with solvent molecules and to calculate properties like the solvation free energy.

Investigate Intermolecular Interactions: In a simulated condensed phase, MD can reveal how multiple molecules of this compound interact with each other, providing a basis for understanding its solid-state packing and properties.

MD simulations on related compounds have been used to validate the stability of ligand-protein complexes and understand inhibitory effects under dynamic conditions, highlighting the power of this technique. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com For piperidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed to understand the structural requirements for their biological effects. nih.govmdpi.comnih.gov

QSAR studies on piperidine analogues have highlighted the significance of steric and electrostatic fields in determining their binding affinity to various biological targets. nih.govnih.gov For instance, in a study of piperidine-based analogues of cocaine, CoMFA models revealed that both steric and electrostatic interactions are crucial for binding to the dopamine (B1211576) transporter. nih.gov The models indicated that bulky substituents could either enhance or diminish activity depending on their position, and the electrostatic potential map showed regions where positive or negative charges are favorable.

Similarly, CoMSIA, which calculates steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields, has been used to develop predictive models for various piperidine and piperazine derivatives. mdpi.com These models help in visualizing the favorable and unfavorable regions around the molecule, guiding the design of new derivatives with enhanced potency. For example, a CoMSIA study on α1A-adrenergic receptor antagonists suggested that electrostatic, hydrophobic, and hydrogen bonding interactions play a key role in the ligand-receptor binding. mdpi.com Although specific QSAR models for this compound are not extensively documented, the principles derived from studies on analogous structures provide a framework for predicting its activity and for designing future derivatives.

Table 1: Key Parameters in 3D-QSAR Studies of Piperidine Derivatives

| Parameter | Description | Importance in Piperidine Derivatives |

| q² (Cross-validated r²) | A measure of the predictive ability of the QSAR model. | Values above 0.5 are generally considered indicative of a good predictive model. nih.gov |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training set data. | High r² values (e.g., > 0.8) suggest a strong correlation between the descriptors and the biological activity. nih.gov |

| Steric Fields | Represents the spatial arrangement and bulk of the substituents. | Contour maps from CoMFA/CoMSIA show regions where bulky groups increase or decrease activity. nih.gov |

| Electrostatic Fields | Represents the distribution of charge in the molecule. | Contour maps indicate where electropositive or electronegative groups are favorable for interaction with the target. nih.gov |

| Hydrophobic Fields | Represents the lipophilicity of different parts of the molecule. | Important for membrane permeability and interaction with hydrophobic pockets in the target protein. mdpi.com |

| Hydrogen Bond Fields | Identifies regions where hydrogen bond donors or acceptors can enhance binding affinity. | Crucial for specific interactions with amino acid residues in the active site of a protein. mdpi.com |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. youtube.com It is widely used to understand the interactions between a ligand, such as this compound, and its protein target.

Molecular docking simulations of piperidine derivatives have been performed to predict their binding affinities and modes with various biological targets. malayajournal.orgnih.gov For instance, docking studies of piperidin-4-one derivatives have shown that these compounds can bind effectively within the active site of proteins like dipeptidyl peptidase IV. malayajournal.org The predicted binding energy, often expressed in kcal/mol, gives an estimation of the binding affinity. Lower binding energies generally indicate a more stable protein-ligand complex.

In a study on novel piperidin-4-one derivatives, a compound showed a good docking score of -8.2 kcal/mol, which was better than the standard drug ciprofloxacin (B1669076) (-7.8 kcal/mol) against its target. benthamdirect.com The binding mode analysis reveals the specific orientation of the ligand in the active site, highlighting key interactions such as hydrogen bonds and hydrophobic interactions. For piperidine derivatives, the piperidine ring often serves as a central scaffold, with its substituents forming critical contacts with the protein. nih.gov

The interaction of piperidine derivatives with the active sites of various enzymes has been a subject of computational studies. For example, derivatives of 1-benzylpiperidine (B1218667) have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Docking studies of these inhibitors have proposed a hypothetical binding site where the piperidine moiety interacts with the peripheral anionic site of the enzyme, while other parts of the molecule form hydrogen bonds and hydrophobic interactions within the active site gorge. nih.gov

While specific studies on the interaction of this compound with Ribonucleotide Reductases (RNRs) are limited, research on related heterocyclic compounds provides a basis for potential interactions. The general structure of this compound, with its aromatic ring and ketone group, allows for various types of interactions, including π-π stacking with aromatic residues and hydrogen bonding with polar residues in an enzyme's active site.

Studies on mono-substituted 4-phenylpiperidines have also shown binding to monoamine oxidase A (MAO A), where the nature and position of the substituent on the phenyl ring are critical for the interaction. nih.gov

Computational studies have explored the interactions of piperidine derivatives with various receptors, including cannabinoid, dopamine, and sigma receptors.

Cannabinoid Receptors: A pyrazole (B372694) derivative containing a 4-chlorophenyl group and a piperidine moiety, SR141716, is a known antagonist of the CB1 cannabinoid receptor. nih.gov Conformational analysis and 3D-QSAR models suggest that the aromatic ring plays a dominant role in the steric binding interaction with the receptor. nih.gov

Dopamine Receptors: QSAR and docking studies on 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives have been conducted to understand their binding to dopamine D2 and D3 receptors. nih.gov These studies help in elucidating the structural features that contribute to selectivity for a particular receptor subtype.

Sigma Receptors: Piperidine and piperazine-based compounds have been identified as high-affinity ligands for the sigma-1 (S1R) receptor. nih.gov Molecular docking studies revealed that these ligands can form a bidentate salt bridge interaction with glutamate (B1630785) and aspartate residues in the receptor's binding pocket. nih.gov A π-cation interaction between the ionized nitrogen of the piperidine ring and a phenylalanine residue also contributes to the stabilization of the complex. nih.gov

Table 2: Predicted Binding Interactions of Piperidine Derivatives with Biological Targets

| Target | Key Interacting Residues (Example) | Type of Interaction | Reference |

| Dipeptidyl Peptidase IV | Tyr547, Tyr666 | Hydrogen Bonding | malayajournal.org |

| Sigma-1 Receptor (S1R) | Glu172, Asp126, Phe107 | Salt Bridge, Hydrogen Bonding, π-cation | nih.gov |

| Acetylcholinesterase (AChE) | Peripheral Anionic Site Residues | Hydrophobic, Hydrogen Bonding | nih.gov |

| Dopamine Transporter | Not specified | Steric, Electrostatic | nih.gov |

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling (In Silico)

In silico PK/PD modeling is used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, as well as its pharmacological effect in the body. nih.gov

The prediction of ADME properties is a crucial step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. Various computational tools and models are available for this purpose. For piperidin-4-one derivatives, in silico ADME predictions have shown that many of these compounds exhibit favorable drug-like properties. benthamdirect.comrawdatalibrary.net

Key parameters often evaluated include:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Many piperidine derivatives are designed to comply with these rules.

Human Intestinal Absorption (HIA): Predictions often indicate good intestinal absorption for piperidin-4-one derivatives.

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for drugs targeting the central nervous system. In silico models can predict whether a compound is likely to be CNS active.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with CYP enzymes is important to assess the potential for drug-drug interactions.

Toxicity Prediction: Computational models can also predict potential toxicities, such as hepatotoxicity or cardiotoxicity.

A study on novel piperidine derivatives indicated good absorption and the ability to cross the blood-brain barrier. researchgate.net The predicted toxicity was generally low for the studied compounds. researchgate.net

Table 3: In Silico ADME Prediction for a Representative Piperidin-4-one Derivative

| Property | Predicted Value/Comment | Significance |

| Molecular Weight | ~225.7 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | ~2.5 - 3.0 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 (N and O) | Complies with Lipinski's Rule (< 10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| BBB Permeant | Yes/Likely | Potential for CNS activity |

| CYP Inhibitor | Predictions vary based on specific CYP isoform | Indicates potential for drug interactions |

| Drug-Likeness Score | Generally positive | Suggests a favorable profile for a drug candidate |

(Note: The values in this table are estimations based on the structure of this compound and data from related compounds and may vary depending on the prediction software used.)

Advanced Research Applications and Future Directions

Lead Compound Optimization and Analogue Design

The process of drug discovery heavily relies on the identification and subsequent optimization of lead compounds—molecules that exhibit a desired biological activity but may require structural modifications to enhance properties like potency, selectivity, and pharmacokinetic profiles. The 1-(4-chlorophenyl)piperidin-4-one scaffold is a prominent starting point for such optimization efforts. arizona.edupharmaffiliates.com

Systematic structural modifications are performed on the piperidine (B6355638) ring, the chlorophenyl group, and the ketone functionality to explore the structure-activity relationship (SAR). For instance, replacing the ketone at the C-4 position with other functional groups or introducing substituents at various positions on the piperidine ring can dramatically alter the compound's interaction with biological targets. nih.gov The goal of these design-make-test cycles is to fine-tune the molecule's properties, improving on-target activity while minimizing off-target effects. pharmaffiliates.com

One notable example is the development of Akt kinase inhibitors, where the 1-(4-chlorophenyl)piperidine (B8671986) moiety is a key component. acs.org Analogue design strategies have focused on modifying this core to improve potency and reduce affinity for off-targets like the hERG potassium channel, a common cause of cardiotoxicity in drug candidates. nih.gov

Table 1: Analogue Design Strategies for Piperidine-Based Compounds

| Modification Strategy | Target Property Improvement | Example Application Area |

| Substitution on Piperidine Ring | Potency, Selectivity, Solubility | Akt Kinase Inhibitors, Opioid Receptor Agonists |

| Replacement of Ketone Group | Bioavailability, Target Interaction | DPP-IV Inhibitors, Antipsychotics |

| Alteration of Phenyl Substituent | Lipophilicity, Metabolic Stability | Carbonic Anhydrase Inhibitors, Antihistamines |

| Introduction of Spirocyclic Moieties | Novelty, Patentability, Binding Affinity | DPP-IV Inhibitors |

Development of Novel Therapeutic Agents

The this compound framework is integral to a variety of therapeutic agents targeting a wide range of diseases. Its derivatives have shown promise as anticancer agents, treatments for metabolic disorders, and analgesics. encyclopedia.pubnih.gov

A significant area of research is the development of inhibitors for the protein kinase B (Akt) signaling pathway, which is often dysregulated in cancer. nih.govresearchgate.net Exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor led to the discovery of AZD5363, a potent, orally bioavailable Akt inhibitor. acs.org This compound, which incorporates a modified 1-(4-chlorophenyl)piperidine structure, demonstrated effective knockdown of Akt phosphorylation and inhibited tumor growth in preclinical models. acs.org Further research led to 3,4,6-trisubstituted piperidine derivatives with increased potency against Akt1, reduced hERG blockage, and potent in vivo antitumor efficacy in xenograft models. nih.govresearchgate.net

Derivatives have also been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as inhibitors of acetyl-CoA carboxylase (ACC) for metabolic disorders like obesity. nih.govresearchgate.net Additionally, new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and shown to exhibit significant analgesic activity. nih.gov

Table 2: Therapeutic Targets of this compound Derivatives

| Therapeutic Agent Class | Target Protein/Pathway | Indication | Research Finding |

| Akt Kinase Inhibitors | Protein Kinase B (Akt) | Cancer | AZD5363 showed pharmacodynamic knockdown of Akt phosphorylation and tumor growth inhibition. acs.org |

| DPP-IV Inhibitors | Dipeptidyl Peptidase IV | Type 2 Diabetes | A novel class of N-substituted 4-hydrazino piperidine derivatives showed potent and selective DPP-IV inhibition. nih.gov |

| ACC Inhibitors | Acetyl-CoA Carboxylase | Metabolic Disorders | Piperidine derivatives were designed to have an inhibitory effect on acetyl-CoA carboxylase. researchgate.net |

| Analgesics | Opioid Receptors (e.g., mu) | Pain Management | Synthesized derivatives exhibited significant analgesic activity in thermal stimuli tests. nih.gov |

| Antihistamines | H1-Receptor | Allergic Reactions | The compound is an intermediate in the synthesis of Bepotastine, a non-sedating H1-antagonist. pharmaffiliates.com |

Application in Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, the structural features of this compound make it a candidate for development in other chemical industries. Its stability and reactivity are advantageous for creating complex molecules for use as agrochemicals and specialty chemicals. chemimpex.com The piperidine scaffold is found in various biologically active compounds, and its derivatives can be explored for potential herbicidal, insecticidal, or fungicidal properties. The synthesis of piperidin-4-one derivatives is often achieved through accessible methods, making the scaffold attractive for various industrial applications. wikipedia.orgasianpubs.org

Integration of In Silico and Experimental Approaches for Drug Discovery

Modern drug discovery increasingly combines computational (in silico) methods with traditional experimental work to accelerate the identification and optimization of new drug candidates. The this compound scaffold and its derivatives are frequently studied using these integrated approaches.

Molecular docking and virtual screening are used to predict how different analogues will bind to a target protein. arizona.edu For example, docking studies have been employed to investigate the binding of piperidone derivatives to proteins from Helicobacter pylori and to design novel inhibitors for the EGFR receptor in cancer. acs.org These computational models help prioritize which compounds to synthesize and test in the lab, saving time and resources. The insights gained from in silico studies, such as predicted binding energies and interactions with key amino acid residues, often correlate well with experimental results like IC50 values. acs.org This synergy between computational and experimental chemistry is a powerful strategy for developing novel therapeutic agents based on the piperidine framework. wikipedia.org

Exploration of Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For piperidine-based compounds, the introduction of chiral centers can lead to stereoisomers with vastly different potencies, selectivities, and metabolic stabilities. nih.gov

The piperidine ring in this compound can adopt various conformations, such as a chair or boat form. The orientation of substituents (axial vs. equatorial) can significantly influence how the molecule interacts with its biological target. For example, in the related compound 4-(4-chlorophenyl)piperidin-4-ol (B141385), the piperidine ring adopts a chair conformation with the hydroxyl group in an axial position and the chlorophenyl group in an equatorial position, which is a typical arrangement for such structures. nih.gov

The synthesis of specific enantiomers or diastereomers is a key strategy in medicinal chemistry to develop drugs with improved therapeutic indices. nih.gov For instance, the asymmetric synthesis of piperidine derivatives is crucial for creating potent anticancer drugs. nih.gov Understanding and controlling the stereochemistry is therefore essential for optimizing the pharmacological profile of drugs derived from the this compound scaffold.

Advanced Delivery Systems for this compound and its Derivatives

The therapeutic efficacy of a drug is dependent not only on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems are being developed to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. nih.gov

For piperidine-based compounds, which can include both hydrophobic and hydrophilic derivatives, various formulation strategies are being explored. mdpi.com These include the use of polymeric materials to create delivery systems like nanoparticles, hydrogels, and films. nih.gov Such systems can enable controlled release, maintaining the drug concentration within the therapeutic window and protecting it from premature degradation. nih.gov For instance, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared as potential systems for the controlled release of therapeutic molecules. nih.gov

Liposomal formulations are another promising approach, capable of encapsulating both water-soluble and fat-soluble drugs to improve their pharmacokinetic profiles. mdpi.com While specific delivery systems for this compound itself are not extensively documented, the general strategies developed for piperidine derivatives and other small molecule inhibitors, such as those targeting Akt, are applicable. nih.govresearchgate.net These advanced delivery technologies hold the potential to enhance the therapeutic utility of novel agents derived from this versatile scaffold.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)piperidin-4-one, and how can reaction yields be improved?

The synthesis typically involves condensation of 4-chlorophenylamine with a piperidin-4-one precursor under acidic or basic conditions. A reported method for a structurally similar compound (1-(4-fluorophenyl)piperidin-4-one) achieved 76% yield via a two-step process: (i) formation of the pyrazole intermediate, and (ii) coupling with piperidin-4-one using a methanol-chloroform solvent system . Yield optimization can involve temperature control (e.g., reflux at 60–70°C), solvent polarity adjustments, and catalytic agents (e.g., p-toluenesulfonic acid). Purity is enhanced via recrystallization in mixed solvents (e.g., methanol-chloroform, 1:1).

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related compound, 1-[(5-(4-chlorophenyl)pyrazol-3-yl)carbonyl]piperidin-4-one, revealed intramolecular C–H···N hydrogen bonds (S(6) motif) and intermolecular C–H···F/O interactions (R²₁(7) motifs), forming 2D layers parallel to the ac-plane . Graph set analysis (as per Etter’s formalism) is critical for characterizing hydrogen-bonding networks .

Q. What safety protocols are essential when handling this compound in the laboratory?

Refer to Safety Data Sheets (SDS) for piperidin-4-one derivatives, which mandate:

- Use of PPE (gloves, goggles, lab coat).

- Ventilation in fume hoods to avoid inhalation (CAS 41661-47-6 derivatives are irritants) .

- Storage in airtight containers at −20°C for stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, IRI) predict the reactivity and spectroscopic properties of this compound?

Density Functional Theory (DFT) calculates molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. For a 1,4-dihydropyridine analog, B3LYP/6-311++G(d,p) simulations matched experimental IR and NMR spectra within 5% error . Interaction Region Indicator (IRI) analysis visualizes steric clashes and hydrogen-bonding regions, aiding in crystallographic refinement .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from assay conditions (e.g., microbial strains, concentration ranges). For example, a chlorophenyl-pyrazole-piperidinone derivative showed variable antifungal activity (Candida albicans IC₅₀: 12 µM vs. 25 µM) due to differences in broth microdilution protocols . Standardization using CLSI guidelines and dose-response curve normalization (e.g., Hill slope adjustments) improves reproducibility.

Q. How does substituent modification (e.g., halogen position, piperidine ring substitution) affect pharmacological activity?

- Halogen position : 4-chlorophenyl groups enhance metabolic stability compared to 2-chlorophenyl analogs, as seen in cannabinoid receptor antagonists (e.g., CP-945,598) due to reduced CYP3A4-mediated oxidation .

- Piperidine substitution : N-methylation decreases blood-brain barrier permeability, while 4-carbonyl groups improve binding to enzymes like acetylcholinesterase (e.g., IC₅₀ shift from 1.2 µM to 0.7 µM) .

Q. What crystallographic software (e.g., SHELX) is recommended for refining this compound derivatives, and how are twinning/mosaicity issues addressed?

SHELXL is widely used for small-molecule refinement. For twinned crystals (common in piperidinone derivatives), the HKLF 5 format in SHELXL separates overlapping reflections . Mosaicity >0.5° requires integration with SAINT or SADABS for absorption correction. A case study on a pyrazole-piperidinone derivative achieved R₁ = 0.042 using SHELXL-2018 .

Methodological Guidance

Q. How to design SAR studies for this compound analogs targeting antimicrobial activity?

- Step 1 : Synthesize analogs with variations in the chlorophenyl group (e.g., 4-F, 4-Br) and piperidine substituents (e.g., 3-methyl, 4-amide).

- Step 2 : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains via microbroth dilution (CLSI M07-A9).

- Step 3 : Corrogate activity with computational descriptors (e.g., logP, polar surface area) using QSAR models .

Q. What analytical techniques validate the purity of this compound post-synthesis?

- HPLC : C18 column, 65:35 methanol-buffer (pH 4.6), UV detection at 254 nm .

- LC-MS : ESI+ mode to confirm molecular ion ([M+H]⁺ at m/z 224.1) and detect impurities (<0.5%) .

- ¹H/¹³C NMR : Key signals include piperidinone C=O (δ 208 ppm) and aromatic protons (δ 7.2–7.4 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.